Cas no 163734-01-8 (2-Amino-4,5-difluorophenol)

2-Amino-4,5-difluorophenol 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4,5-difluorophenol
- 4,5-Difluoro-2-hydroxyaniline
- Phenol,2-amino-4,5-difluoro-
- 2-aminio-4,5-difluorophenol
- Phenol, 2-amino-4,5-difluoro- (9CI)
- PHENOL, 2-AMINO-4,5-DIFLUORO-
- PubChem3539
- 2-amino-4,5-diflourophenol
- TVVXWABORGVGEC-UHFFFAOYSA-N
- SBB086392
- 2-AMINO-4,5-DIFLUORO-PHENOL
- RP20972
- 3,4-DIFLUORO-6-HYDROXYANILINE
- XF10080
- AS06828
- AB00
- FT-0687044
- Z1203579394
- DTXSID30372207
- MFCD03094185
- PS-8964
- AKOS005256338
- A19884
- EN300-137009
- J-507813
- 163734-01-8
- SCHEMBL932471
- 2-Amino-4,5-difluorophenol 95%
- DB-064515
-
- MDL: MFCD03094185
- インチ: 1S/C6H5F2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2
- InChIKey: TVVXWABORGVGEC-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C([H])=C(C(=C1[H])N([H])[H])O[H])F
計算された属性
- せいみつぶんしりょう: 145.03400
- どういたいしつりょう: 145.03392011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.472±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 135-140°C
- ふってん: 267.0±40.0 ºC (760 Torr),
- フラッシュポイント: 115.3±27.3 ºC,
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
- PSA: 46.25000
- LogP: 1.83380
2-Amino-4,5-difluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-137009-0.5g |
2-amino-4,5-difluorophenol |
163734-01-8 | 95% | 0.5g |
$62.0 | 2023-05-03 | |
abcr | AB170536-1 g |
2-Amino-4,5-difluorophenol; . |
163734-01-8 | 1g |
€235.00 | 2023-05-07 | ||
eNovation Chemicals LLC | Y0981008-10g |
2-Amino-4,5-difluorophenol |
163734-01-8 | 95% | 10g |
$800 | 2024-08-02 | |
Apollo Scientific | PC2777-250mg |
2-Amino-4,5-difluorophenol |
163734-01-8 | 98% | 250mg |
£82.00 | 2025-02-21 | |
Enamine | EN300-137009-0.05g |
2-amino-4,5-difluorophenol |
163734-01-8 | 95% | 0.05g |
$19.0 | 2023-05-03 | |
Chemenu | CM250055-5g |
2-Amino-4,5-difluorophenol |
163734-01-8 | 95+% | 5g |
$309 | 2022-06-12 | |
Chemenu | CM250055-10g |
2-Amino-4,5-difluorophenol |
163734-01-8 | 95+% | 10g |
$524 | 2021-06-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VP101-50mg |
2-Amino-4,5-difluorophenol |
163734-01-8 | 98% | 50mg |
108.0CNY | 2021-07-12 | |
Chemenu | CM250055-25g |
2-Amino-4,5-difluorophenol |
163734-01-8 | 95+% | 25g |
$1103 | 2021-06-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34350-5g |
2-Amino-4,5-difluorophenol |
163734-01-8 | 5g |
¥2516.0 | 2021-09-08 |
2-Amino-4,5-difluorophenol 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
2-Amino-4,5-difluorophenolに関する追加情報
Introduction to 2-Amino-4,5-difluorophenol (CAS No. 163734-01-8)
2-Amino-4,5-difluorophenol is a fluorinated aromatic heterocyclic compound with significant potential in the field of pharmaceutical and agrochemical research. Its unique structural features, characterized by the presence of amino and fluorine substituents, make it a valuable intermediate in the synthesis of various biologically active molecules. This compound has garnered attention due to its role in developing novel therapeutic agents and its utility in medicinal chemistry.
The chemical structure of 2-Amino-4,5-difluorophenol consists of a benzene ring substituted with two fluorine atoms at the 4th and 5th positions, along with an amino group at the 2nd position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, while the amino group provides a site for further functionalization.
In recent years, 2-Amino-4,5-difluorophenol has been extensively studied for its applications in drug discovery. Its fluorinated backbone is particularly attractive in medicinal chemistry due to the ability of fluorine to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance. Researchers have leveraged this compound to develop inhibitors targeting various disease pathways.
One of the most notable areas of research involving 2-Amino-4,5-difluorophenol is in the development of anticancer agents. Fluorinated aromatic compounds have shown promise in disrupting key enzymatic pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that derivatives of 2-Amino-4,5-difluorophenol can inhibit kinases and other enzymes critical for cancer cell survival. The amino group in the molecule serves as a handle for further derivatization, allowing chemists to fine-tune the pharmacological profile of these compounds.
Additionally, 2-Amino-4,5-difluorophenol has been explored as a precursor in synthesizing antimicrobial agents. The presence of fluorine atoms enhances the compound's ability to interact with bacterial enzymes and cell membranes, leading to increased efficacy against resistant strains. Recent publications highlight its role in developing novel antibiotics that target bacterial DNA gyrase and topoisomerase systems.
The agrochemical industry has also benefited from the use of 2-Amino-4,5-difluorophenol as an intermediate. Fluorinated compounds are known for their improved stability under environmental conditions, making them suitable for use in crop protection chemicals. Researchers have synthesized herbicides and fungicides incorporating this moiety, which exhibit enhanced activity against pests and pathogens while maintaining low toxicity to non-target organisms.
The synthesis of 2-Amino-4,5-difluorophenol typically involves multi-step organic reactions starting from readily available precursors. Advanced synthetic methodologies such as cross-coupling reactions and metal-catalyzed fluorination have been employed to achieve high yields and purity. The growing demand for this compound has spurred innovation in synthetic routes, ensuring efficient production scales for industrial applications.
In conclusion, 2-Amino-4,5-difluorophenol (CAS No. 163734-01-8) is a versatile intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable the development of novel therapeutics targeting various diseases, including cancer and infections. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly significant role in drug discovery and agricultural innovation.
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